The synthesis of iadademstat involves a multi-step organic synthesis process that includes the formation of key intermediates and the final coupling reactions to yield the active compound. While specific synthetic routes are proprietary, it typically involves:
The synthesis process must ensure high yield and purity due to the compound's intended use in clinical settings.
Iadademstat's molecular structure features a complex arrangement that allows it to interact specifically with LSD1. The structure can be described as follows:
Data from docking studies indicate that iadademstat exhibits high binding affinity to LSD1, with dissociation constants in the low nanomolar range, suggesting a strong interaction with the target enzyme .
Iadademstat primarily functions through its ability to inhibit LSD1's demethylase activity. The key reactions include:
In vitro studies have demonstrated that iadademstat effectively reduces demethylase activity with an IC50 value as low as 12 nM .
The mechanism by which iadademstat exerts its effects involves several steps:
This mechanism is particularly relevant in cancers where LSD1 plays a role in maintaining stemness and resistance to therapies .
Iadademstat possesses several notable physical and chemical properties:
These properties are crucial for its development into a viable therapeutic agent .
Iadademstat has significant potential applications in scientific research and clinical settings:
Iadademstat (development codes ORY-1001, RG6016, RO 7051790) is a synthetic small molecule inhibitor belonging to the class of irreversible covalent epigenetic modulators targeting the flavin adenine dinucleotide-dependent amine oxidase domain of Lysine Specific Demethylase 1. Its chemical structure features a trans-2-phenylcyclopropylamine backbone, optimized for precise insertion into the catalytic pocket of Lysine Specific Demethylase 1. This scaffold enables nucleophilic attack on the N5 atom of the flavin adenine dinucleotide cofactor, forming a stable adduct that permanently inactivates enzymatic function. The dihydrochloride salt form (CAS 1431303-72-8; free base CAS 1431304-21-0) enhances aqueous solubility while preserving its catalytic inhibition profile, with biochemical half-maximal inhibitory concentration values consistently reported below 20 nM in enzymatic assays [1] [4] [7].
The molecular architecture incorporates stereochemical specificity critical for target engagement. The trans-configuration of the cyclopropyl ring positions the phenyl group optimally within a hydrophobic subpocket adjacent to flavin adenine dinucleotide, while the primary amine forms a Schiff base intermediate with flavin adenine dinucleotide prior to covalent bond formation. This design leverages structural insights from crystallographic studies revealing that Lysine Specific Demethylase 1 possesses a deep, narrow substrate channel accommodating histone H3 peptides, with flavin adenine dinucleotide buried at its base. Unlike reversible inhibitors, Iadademstat’s covalent mechanism provides prolonged pharmacodynamic effects beyond drug clearance, a key consideration for sustained epigenetic modulation in cancer therapy [4] [5] [10].
Table 1: Structural and Biochemical Properties of Selected Lysine Specific Demethylase 1 Inhibitors
| Compound | Mechanism | Lysine Specific Demethylase 1 Biochemical Half-Maximal Inhibitory Concentration (nM) | Flavin Adenine Dinucleotide Dependency | Chemical Scaffold |
|---|---|---|---|---|
| Iadademstat | Irreversible | < 20 | Absolute | trans-2-Phenylcyclopropylamine |
| Tranylcypromine | Irreversible | 2,000 - 20,000 | Absolute | trans-2-Phenylcyclopropylamine |
| GSK-2879552 | Irreversible | 50 - 100 | Absolute | Cyclopropylamine derivative |
| Seclidemstat | Reversible | 130 - 250 | Non-competitive | Benzimidazole-thiophene |
Beyond catalytic inhibition, Iadademstat exerts profound effects on the scaffolding functions of Lysine Specific Demethylase 1 through steric perturbation of protein-protein interfaces. Structural analyses demonstrate that covalent adduct formation between Iadademstat and flavin adenine dinucleotide induces conformational rearrangements within the amine oxidase domain. This results in protrusion of the inhibitor’s phenyl moiety into a surface-exposed region critical for interactions with SNAG domain-containing transcription factors, particularly Growth Factor Independent 1 and Insulinoma Associated Protein 1. These transcription factors utilize an N-terminal "hook" structurally mimicking histone H3 to dock onto Lysine Specific Demethylase 1 [2] [4] [8].
In leukemias, Growth Factor Independent 1 recruits Lysine Specific Demethylase 1 to repress myeloid differentiation genes (e.g., CD11b, CD14). The steric bulk of Iadademstat-bound Lysine Specific Demethylase 1 prevents Growth Factor Independent 1 binding, evidenced by co-immunoprecipitation assays showing disrupted complex formation at nanomolar concentrations. This dual mechanism—catalytic inhibition coupled with protein complex disruption—induces rapid differentiation of acute myeloid leukemia blasts, with studies reporting upregulation of differentiation markers within 24 hours of exposure [2] [6].
Similarly, in small cell lung carcinoma models, Iadademstat impedes Insulinoma Associated Protein 1-Lysine Specific Demethylase 1 complex formation, which normally represses the tumor suppressor Notch signaling pathway. Disruption activates Notch target genes (HES1, HEY1), simultaneously downregulating neuroendocrine transcription factors (ASCL1, NEUROD1). This mechanistic duality underpins the compound’s ability to reprogram transcriptional networks in both hematological and solid tumors, shifting cells from stem-like/proliferative states toward differentiated phenotypes [2] [3] [9].
Iadademstat demonstrates exceptional selectivity for Lysine Specific Demethylase 1 over related flavin adenine dinucleotide-dependent oxidases, a critical attribute minimizing off-target effects. Enzymatic profiling reveals minimal inhibition of monoamine oxidase A and monoamine oxidase B at concentrations exceeding 10 µM (half-maximal inhibitory concentration > 100-fold higher than for Lysine Specific Demethylase 1). This selectivity originates from structural distinctions within the flavin adenine dinucleotide-binding cavities: Lysine Specific Demethylase 1 possesses a more open catalytic pocket accommodating bulky cyclopropylamine derivatives, whereas monoamine oxidases exhibit steric constraints disfavoring Iadademstat binding [4] [7] [10].
Comparative analyses against other epigenetic regulators confirm selectivity. Iadademstat shows negligible activity against Jumonji C domain-containing demethylases (e.g., KDM5A, KDM6B), DNA methyltransferases, or histone deacetylases at pharmacologically relevant concentrations. However, recent bioinformatic evidence suggests potential modulation of non-epigenetic targets. Molecular docking simulations predict favorable interactions between Iadademstat and UCHL1 (ubiquitin carboxyl-terminal hydrolase L1), MYC transcription factor, and TSPAN8 (tetraspanin 8), proteins implicated in small cell lung carcinoma progression. While biochemical validation is pending, this suggests possible secondary pharmacodynamic effects extending beyond direct Lysine Specific Demethylase 1 engagement [3] [9].
Table 2: Selectivity Profile of Iadademstat Against Flavin Adenine Dinucleotide-Dependent Enzymes
| Enzyme Target | Half-Maximal Inhibitory Concentration (µM) | Selectivity Index vs. Lysine Specific Demethylase 1 | Functional Consequence of Inhibition |
|---|---|---|---|
| Lysine Specific Demethylase 1 | 0.001 - 0.02 | 1 (Reference) | Epigenetic reprogramming |
| Monoamine oxidase A | > 10 | > 500 | Neurotransmitter metabolism alteration |
| Monoamine oxidase B | > 10 | > 500 | Neurotransmitter metabolism alteration |
| Lysine Specific Demethylase 2A | > 1 | > 50 | Unknown |
| Lysine Specific Demethylase 1B | > 1 | > 50 | Impaired hematopoiesis |
The selectivity extends to Lysine Specific Demethylase 1 paralogs. Iadademstat exhibits >50-fold reduced potency against Lysine Specific Demethylase 1B, an enzyme sharing 72% sequence identity but differing in critical residues lining the flavin adenine dinucleotide pocket (A808V, Y807F substitutions). This discrimination is pharmacologically vital since Lysine Specific Demethylase 1B depletion disrupts normal hematopoiesis, potentially exacerbating cytopenias. Rigorous kinome screening (500+ kinases) further confirms absence of off-target kinase inhibition, solidifying Iadademstat’s status as a precision epigenetic agent [4] [8] [10].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2